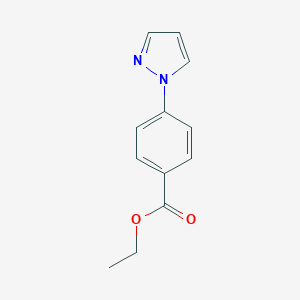

Ethyl 4-(1H-pyrazol-1-YL)benzoate

Overview

Description

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

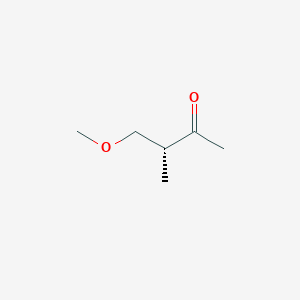

The synthesis of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives can be achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with phenylhydrazine hydrochloride under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . Another method includes the Knoevenagel approach, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride to produce the pyrazole derivative . Additionally, the condensation of ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate presents a novel and straightforward approach for synthesizing substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives has been characterized using various spectroscopic methods and single-crystal X-ray diffraction. The dihedral angle between the pyrazole and benzene ring mean planes can vary, indicating different degrees of planarity in the molecules . The molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using methods such as Hartree–Fock (HF) and density functional theory (DFT), and compared with experimental data . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

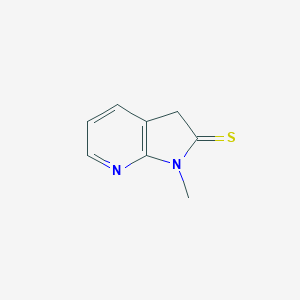

Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives can undergo various chemical reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate leads to the formation of a compound characterized by spectroscopic and theoretical studies . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron density and steric hindrance, thereby influencing the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives include their melting points, solubility, and stability. These properties are crucial for their potential applications. Theoretical calculations such as molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), and thermodynamic properties can provide insights into the reactivity and stability of these compounds . Additionally, the antioxidant properties of these derivatives have been evaluated in vitro, indicating their potential use as therapeutic agents .

Scientific Research Applications

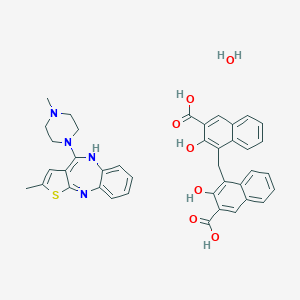

1. Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . The Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

3. Coordination Chemistry

4. Organometallic Chemistry

5. Green Synthesis

Pyrazoles are often synthesized using green synthesis methods . These methods are environmentally friendly and often involve the use of renewable resources .

6. Microwave-Assisted Synthesis

Microwave-assisted synthesis is another method used to synthesize pyrazoles . This method is often faster and more efficient than traditional synthesis methods .

7. Protein Expression

8. Anticancer Agents

properties

IUPAC Name |

ethyl 4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGQSNIJSFGVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359580 | |

| Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1H-pyrazol-1-YL)benzoate | |

CAS RN |

143426-47-5 | |

| Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

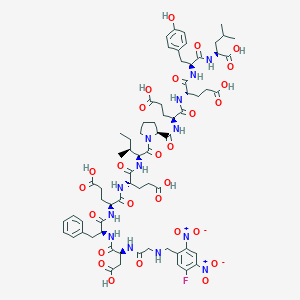

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)